molecular formula C8H9Br2N B3366572 2,4-Dibromophenethylamine CAS No. 1388038-18-3

2,4-Dibromophenethylamine

Cat. No.: B3366572
CAS No.: 1388038-18-3
M. Wt: 278.97 g/mol
InChI Key: XNLOOXUPQJKGLB-UHFFFAOYSA-N
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Description

2,4-Dibromophenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and an ethylamine chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromophenethylamine typically involves the bromination of phenethylamine. One common method is the electrophilic aromatic substitution reaction, where phenethylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The process involves the same bromination reaction but is optimized for large-scale production by controlling the flow rates of reactants and the temperature of the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenethylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenethylamine.

    Substitution: Formation of hydroxyl or amino-substituted phenethylamines.

Scientific Research Applications

2,4-Dibromophenethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromophenethylamine involves its interaction with biological targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity. The bromine atoms on the benzene ring influence the compound’s binding affinity and selectivity for different receptors, affecting the overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenethylamine: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluorophenethylamine: Similar structure but with fluorine atoms instead of bromine.

    2,4-Diiodophenethylamine: Similar structure but with iodine atoms instead of bromine.

Uniqueness

2,4-Dibromophenethylamine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated phenethylamines. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological effects, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dibromophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLOOXUPQJKGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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